molecular formula C19H20O2 B7762128 1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione CAS No. 142472-16-0

1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione

Cat. No.: B7762128
CAS No.: 142472-16-0
M. Wt: 280.4 g/mol
InChI Key: ZAUPZWRXIWDJMV-UHFFFAOYSA-N
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Description

1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione is an organic compound with the molecular formula C19H20O2 and a molecular weight of 280.37 g/mol It is characterized by the presence of two 3,4-dimethylphenyl groups attached to a propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione can be synthesized through the reaction of ethyl 3,4-dimethylbenzoate with 3’,4’-dimethylacetophenone . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the condensation process. The reaction conditions include grinding the reactants in a mortar and pestle for about 10 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,3-bis(3,4-dimethylphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-12-5-7-16(9-14(12)3)18(20)11-19(21)17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUPZWRXIWDJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(=O)C2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142472-16-0
Record name 1,3-Di-(3,4-dimethylphenyl)-1,3-propanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142472160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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